Dibenzo[de,st]pentacene
Description
Dibenzo[de,st]pentacene (CAS: 14147-38-7), also known as Naphtho[2',3':2,3]perylene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₈H₁₆ and a molecular weight of 352.43 g/mol . Its structure consists of a pentacene core fused with two additional benzene rings at the [de,st] positions, extending conjugation and influencing its electronic and optical properties.
Properties
CAS No. |
14147-38-7 |
|---|---|
Molecular Formula |
C28H16 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
heptacyclo[13.11.1.12,6.011,27.016,25.018,23.010,28]octacosa-1(26),2,4,6(28),7,9,11(27),12,14,16,18,20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-2-7-19-15-25-20(14-18(19)6-1)16-26-24-11-4-9-17-8-3-10-21(27(17)24)22-12-5-13-23(25)28(22)26/h1-16H |
InChI Key |
DMDCUCGTRMTDIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC3=CC2=C1)C6=CC=CC7=C6C5=CC=C7 |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC3=CC2=C1)C6=CC=CC7=C6C5=CC=C7 |
Other CAS No. |
14147-38-7 |
Synonyms |
Dibenzo[de,st]pentacene |
Origin of Product |
United States |
Comparison with Similar Compounds
HOMO/LUMO Energy Levels
- Unsubstituted Pentacene : HOMO = -4.60 eV, LUMO = -2.39 eV .
- Carboxyl-Substituted Pentacene Derivatives (e.g., compounds 1 and 2): Lower HOMO/LUMO levels (e.g., LUMO ≈ -3.5 eV) due to electron-withdrawing carboxyl groups, enhancing n-type semiconductor behavior .
- Cyclopentannulated Pentacene Derivatives (e.g., 1,2,8,9-tetraaryldicyclopenta[fg,qr]pentacene): LUMO levels between -3.81 and -3.90 eV, demonstrating strong electron-accepting capabilities .
Conductivity and Doping Potential
- Potassium-Doped Pentacene (KₓPEN) : Achieves metallic conductivity (~100 S/cm) via alkali intercalation .
Solubility and Stability
- TIPS-Pentacene : Functionalized with triisopropylsilyl groups, achieving high solubility in organic solvents (e.g., toluene) and improved film morphology .
- Cyclopentannulated Derivatives : Enhanced photostability compared to TIPS-pentacene due to reduced π-π stacking distances and steric protection .
- This compound : Expected to exhibit low solubility in common solvents (e.g., THF, chloroform) due to its fused-ring structure, necessitating vapor-phase deposition for device integration .
Optical and Fluorescence Properties
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